3-[(Thian-4-yl)amino]propan-1-ol
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Overview
Description
3-[(Thian-4-yl)amino]propan-1-ol is an organic compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol This compound is characterized by the presence of a thian-4-yl group attached to an amino group, which is further connected to a propan-1-ol moiety
Preparation Methods
The synthesis of 3-[(Thian-4-yl)amino]propan-1-ol typically involves the reaction of thian-4-ylamine with an appropriate propanol derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(Thian-4-yl)amino]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often involving hydrogenation.
Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(Thian-4-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in the study of biochemical pathways and interactions involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(Thian-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The thian-4-yl group plays a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include modulation of enzyme activity or receptor signaling .
Comparison with Similar Compounds
3-[(Thian-4-yl)amino]propan-1-ol can be compared with other similar compounds such as:
2-[(Thian-3-yl)amino]propan-1-ol: Differing in the position of the thianyl group, which may affect its reactivity and applications.
3-[(Thian-3-yl)amino]propan-1-ol: Similar structure but with a different thianyl group position, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H17NOS |
---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
3-(thian-4-ylamino)propan-1-ol |
InChI |
InChI=1S/C8H17NOS/c10-5-1-4-9-8-2-6-11-7-3-8/h8-10H,1-7H2 |
InChI Key |
MJRLROHVBILXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NCCCO |
Origin of Product |
United States |
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